An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid
An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid
CAS Number: 151157-45-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. The cyclobutane motif is a key structural feature in a number of approved pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] This document details the physicochemical properties, a proposed synthesis protocol, and predicted spectral and biological data for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Chemical and Physical Properties
While experimental data for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is limited, its fundamental properties can be summarized. Additionally, predicted values for key physical characteristics provide a useful baseline for experimental work.
| Property | Value | Source |
| CAS Number | 151157-45-8 | [3] |
| Molecular Formula | C₁₁H₁₁ClO₂ | [3] |
| Molecular Weight | 210.66 g/mol | [3] |
| Synonyms | 1-(1-Carboxycyclobut-1-yl)-2-chlorobenzene, 1-(2-Chlorophenyl)cyclobutanecarboxylic acid, 1-Carboxy-1-(2-chlorophenyl)cyclobutane | [3] |
| Predicted XlogP | 3.1 | [4] |
| Predicted Hydrogen Bond Donor Count | 1 | [4] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [4] |
| Predicted Rotatable Bond Count | 2 | [4] |
Synthesis and Purification
Experimental Protocol: Hydrolysis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Materials:
-
1-(2-Chlorophenyl)cyclobutanecarbonitrile
-
Ethylene glycol
-
Potassium hydroxide (KOH), 40% w/w aqueous solution
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Petroleum ether (b.p. 40-60 °C)
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(2-chlorophenyl)cyclobutanecarbonitrile (1 equivalent), ethylene glycol (12 mL per gram of nitrile), and 40% w/w aqueous potassium hydroxide solution (16 mL per gram of nitrile).
-
Flush the apparatus with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to reflux and maintain for 18 hours under an inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice water and transfer to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
For purification, recrystallize the dried solid from petroleum ether (b.p. 40-60 °C) to yield 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid as a crystalline solid.
Synthesis Workflow
Caption: Workflow for the synthesis of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid.
Spectral Data (Predicted and Representative)
Specific spectral data for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is not currently available. The following tables provide predicted and representative spectral characteristics based on known values for similar chemical structures.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | broad s | 1H | -COOH |
| 7.2 - 7.5 | m | 4H | Ar-H |
| 2.2 - 2.6 | m | 4H | -CH₂- (cyclobutane) |
| 1.8 - 2.1 | m | 2H | -CH₂- (cyclobutane) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~178 | -COOH |
| ~140 | Ar-C (quaternary) |
| ~132 | Ar-C (Cl-substituted) |
| ~127 - 130 | Ar-CH |
| ~55 | C-(Ar)(COOH) (cyclobutane) |
| ~30 | -CH₂- (cyclobutane) |
| ~16 | -CH₂- (cyclobutane) |
Infrared (IR) Spectroscopy (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1475, ~1600 | Medium | C=C stretch (aromatic) |
| ~1210-1320 | Strong | C-O stretch |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry (MS) - Electron Ionization (EI) Fragmentation (Predicted)
| m/z | Interpretation |
| 210/212 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 165/167 | [M - COOH]⁺ |
| 139 | [M - COOH - C₂H₂]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
Potential Biological Activity and Applications (In Silico Prediction)
While no experimental biological data has been reported for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, in silico predictions suggest potential interactions with various biological targets. These predictions are based on the structural similarity to known bioactive molecules and can guide future experimental screening.
Predicted Biological Activities
An in silico analysis using prediction of activity spectra for substances (PASS) and other computational tools suggests that this compound may exhibit activities such as:
-
Anti-inflammatory: Potential inhibition of inflammatory pathways.
-
Neurological Activity: Possible modulation of receptors or enzymes in the central nervous system.
-
Enzyme Inhibition: Potential to inhibit various enzymes due to its structural features.
It is crucial to note that these are computational predictions and require experimental validation.
Hypothetical Signaling Pathway Involvement
Based on the predicted anti-inflammatory activity, a hypothetical signaling pathway that could be modulated by 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is the NF-κB signaling pathway. This pathway is a key regulator of inflammation.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Safety and Handling
Specific safety data for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is not available. The following information is based on the safety data sheet for the structurally similar 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid and general laboratory safety practices for carboxylic acids.[6]
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]
-
Precautionary Statements:
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[6]
-
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[6]
-
Incompatible Materials: Strong oxidizing agents.[6]
Conclusion
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a foundation for researchers by summarizing its known properties, offering a detailed synthesis protocol, and presenting predicted spectral and biological data. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential in drug discovery and development.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cas 151157-45-8|| where to buy 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid [english.chemenu.com]
- 3. CAS 151157-45-8 | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid - Synblock [synblock.com]
- 4. lookchem.com [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
